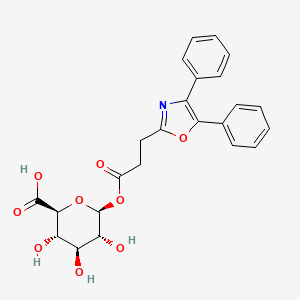

Oxaprozin glucuronide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO9/c26-16(33-24-20(29)18(27)19(28)22(34-24)23(30)31)12-11-15-25-17(13-7-3-1-4-8-13)21(32-15)14-9-5-2-6-10-14/h1-10,18-20,22,24,27-29H,11-12H2,(H,30,31)/t18-,19-,20+,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONKPOICDFFRNF-MJRVOHGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238081 | |

| Record name | Oxaprozin-1-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90283-09-3 | |

| Record name | Oxaprozin-1-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090283093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxaprozin-1-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXAPROZIN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8OZY73W80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biogenesis and Enzymatic Formation of Oxaprozin Glucuronide

Glucuronidation Pathways of Oxaprozin (B1677843)

The biotransformation of oxaprozin primarily occurs in the liver, where approximately 35% of the drug is metabolized through glucuronic acid conjugation. nih.gov This process results in the formation of two major types of glucuronide metabolites: ester glucuronides and ether glucuronides. nih.govdrugbank.com

Ester Glucuronide Formation

The formation of an ester glucuronide, specifically an acyl glucuronide, is a primary route of oxaprozin metabolism. This reaction involves the direct conjugation of glucuronic acid to the carboxylic acid group of the oxaprozin molecule. nih.gov The resulting metabolite is known as oxaprozin-1-O-acyl glucuronide. This process is a common metabolic fate for acidic drugs like oxaprozin.

Ether Glucuronide Formation

In addition to direct conjugation, oxaprozin can also form an ether glucuronide. This pathway is a two-step process. First, the oxaprozin molecule undergoes hydroxylation on one of its phenyl rings. This initial oxidation step introduces a hydroxyl group, which then serves as a site for glucuronidation. The subsequent attachment of glucuronic acid to this newly formed hydroxyl group results in an ether linkage, creating an ether glucuronide metabolite. nih.gov

UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Oxaprozin Glucuronidation

The enzymatic reactions responsible for the glucuronidation of oxaprozin are catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of glucuronic acid from the high-energy donor molecule, UDP-glucuronic acid, to the oxaprozin substrate.

Identification of Specific UGT Subtypes (e.g., UGT1A and UGT2B families)

Research has identified several specific UGT isoforms that are involved in the glucuronidation of NSAIDs, including oxaprozin. The primary enzymes responsible belong to the UGT1A and UGT2B families. Specifically, the isoforms UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7 have been shown to conjugate oxaprozin. researchgate.net The involvement of multiple UGT isoforms highlights the complexity of drug metabolism and the overlapping substrate specificities of these enzymes.

| UGT Family | Specific Isoforms Involved in Oxaprozin Glucuronidation |

| UGT1A | UGT1A1, UGT1A3, UGT1A9 |

| UGT2B | UGT2B4, UGT2B7 |

Subcellular Localization of UGT-Mediated Oxaprozin Glucuronidation

The UGT enzymes that carry out the glucuronidation of oxaprozin are membrane-bound proteins. Their primary location within the cell is the endoplasmic reticulum, particularly in liver cells, which are the main site of drug metabolism. nih.gov Additionally, some UGT isoforms, including members of the UGT1A and UGT2B families, have also been identified in the nuclear membrane of cells. wikipedia.orgbiorxiv.org This localization ensures that the enzymes have access to both endogenous substances and xenobiotics like oxaprozin that enter the cell.

Cofactor Requirements for Oxaprozin Glucuronidation

The process of glucuronidation is dependent on the presence of a specific high-energy cofactor. The key molecule required for the UGT-catalyzed conjugation of oxaprozin is Uridine Diphosphate Glucuronic Acid (UDPGA) . UDPGA serves as the donor of the glucuronic acid moiety that is transferred to the oxaprozin molecule. wikipedia.orgnih.gov The reaction also produces Uridine Diphosphate (UDP) as a byproduct, which can act as a competitive inhibitor of the UGT enzyme. To mitigate this inhibition and ensure the efficiency of the glucuronidation process, the presence of magnesium chloride can be beneficial as it helps to sequester the UDP co-product. youtube.com

| Component | Role in Oxaprozin Glucuronidation |

| UDP-Glucuronic Acid (UDPGA) | Essential cofactor; donates the glucuronic acid moiety. |

| Uridine Diphosphate (UDP) | Byproduct of the reaction; can act as a competitive inhibitor. |

| Magnesium Chloride (optional) | Can enhance the reaction by sequestering the inhibitory UDP byproduct. |

Limited Research on Stereoselectivity in Oxaprozin Glucuronide Formation

While the biogenesis of this compound is a known metabolic pathway for the nonsteroidal anti-inflammatory drug (NSAID) oxaprozin, detailed research specifically elucidating the stereoselectivity of this enzymatic process is not extensively available in current scientific literature. Oxaprozin undergoes significant metabolism in the liver, with approximately 35% of the drug being conjugated with glucuronic acid wikipedia.org. This process, known as glucuronidation, is a major route for the biotransformation of oxaprozin nih.gov. The resulting metabolites are primarily ester and ether glucuronides, which are pharmacologically inactive and subsequently excreted drugbank.comnih.gov.

The enzymatic formation of glucuronides is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the drug molecule. While the involvement of UGT enzymes in the metabolism of various NSAIDs is well-documented, the specific isoforms responsible for oxaprozin glucuronidation and the stereoselective nature of this reaction have not been thoroughly characterized.

Stereoselectivity is a phenomenon where an enzyme shows a preference for one stereoisomer over another. Many drugs, including some NSAIDs, are chiral and can exist as different enantiomers. The UGT enzymes can exhibit stereoselectivity in their metabolism of these drugs. For instance, studies on other compounds have demonstrated that specific UGT isoforms, such as UGT1A9 and UGT2B7, can be selective for particular enantiomers mdpi.comresearchgate.netiu.edu. However, similar detailed investigations into the stereoselective glucuronidation of oxaprozin are not readily found in the reviewed literature.

Therefore, while it is established that oxaprozin is eliminated in part through the formation of glucuronide conjugates nih.gov, a comprehensive understanding of the stereoselectivity of this metabolic pathway remains an area for future research.

Metabolic Pathways and Disposition of Oxaprozin Glucuronide

Further Biotransformation of Oxaprozin (B1677843) Glucuronide

Enzymatic Hydrolysis of Oxaprozin Glucuronides (e.g., by β-Glucuronidase)

Enzymatic hydrolysis, facilitated by β-glucuronidase, can cleave the glucuronic acid moiety from oxaprozin glucuronide, regenerating the parent drug, oxaprozin. scirp.orgsigmaaldrich.com This process is a common step in the metabolism of many drugs that undergo glucuronidation. scirp.org The efficiency of this hydrolysis can be influenced by the source of the β-glucuronidase enzyme. sigmaaldrich.com For instance, studies on other glucuronidated compounds have shown varying hydrolysis rates depending on whether the enzyme is derived from sources like E. coli, Helix pomatia, or Patella vulgata. scirp.org In the context of drug testing, enzymatic hydrolysis is a crucial step to improve the detection of parent drugs in urine samples, as many are extensively metabolized to glucuronide conjugates. nih.gov

Non-Enzymatic Degradation and Acyl Migration of Oxaprozin Acyl Glucuronides

Oxaprozin acyl glucuronide is susceptible to non-enzymatic degradation through hydrolysis and a process known as acyl migration. nih.govnih.gov In this intramolecular rearrangement, the oxaprozin molecule shifts from its initial C-1 position on the glucuronic acid to other positions (C-2, C-3, or C-4), forming isomeric esters. nih.govnih.gov These reactions are notably accelerated in the presence of human plasma and human serum albumin (HSA). nih.gov

Research has shown that albumin is responsible for the hydrolytic activity in plasma, without the involvement of esterases. nih.gov The process begins with the reversible binding of the oxaprozin acyl glucuronide to a specific site on the albumin molecule, which is also known as the indole (B1671886) or benzodiazepine (B76468) binding site. nih.govnih.gov This binding facilitates three pH-dependent reactions: hydrolysis (transacylation to a hydroxyl ion), acyl migration (transacylation to a different hydroxyl group on the glucuronic acid moiety), and covalent binding of the oxaprozin to the albumin molecule. nih.govnih.gov The isomeric esters formed through acyl migration are also substrates for hydrolysis. nih.gov

Elimination Pathways of this compound

The glucuronide metabolites of oxaprozin are eliminated from the body through both urine and feces. iqb.esdrugbank.com

Urinary Excretion Mechanisms

Approximately 65% of an administered dose of oxaprozin is excreted in the urine in the form of its metabolites, including this compound. nih.govnih.govdrugs.com Unchanged oxaprozin accounts for only about 5% of the dose excreted in the urine. nih.govnih.govdrugs.com The renal clearance of oxaprozin is proportional to creatinine (B1669602) clearance, meaning that in individuals with significantly impaired renal function, the elimination of oxaprozin and its metabolites may be reduced. nih.gov

Fecal/Biliary Excretion Mechanisms

The remaining 35% of the oxaprozin metabolites are eliminated through the feces. nih.govnih.govdrugs.com Biliary excretion is a minor pathway for unchanged oxaprozin. iqb.esnih.gov The presence of this compound in the bile of monkeys suggests that it is excreted into the bile and then enters the intestine. psu.edu

Enterohepatic Recirculation Potential of this compound

Enterohepatic circulation is a process where compounds excreted in the bile are reabsorbed in the intestine and returned to the liver. wikipedia.org For oxaprozin, its glucuronide metabolites are excreted into the bile. psu.edu In the gut, these glucuronides can be hydrolyzed by bacterial β-glucuronidases, releasing the parent oxaprozin, which can then be reabsorbed. psu.edu However, studies indicate that the enterohepatic recycling of oxaprozin is insignificant. iqb.esnih.govfda.gov This suggests that while the components for enterohepatic circulation are present, the extent to which it occurs for oxaprozin is minimal.

Analytical Methodologies for Oxaprozin Glucuronide Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental in separating oxaprozin (B1677843) glucuronide from its parent compound and other metabolites in biological matrices.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of oxaprozin and its metabolites. oup.com Several reversed-phase HPLC (RP-HPLC) methods have been developed for the quantification of oxaprozin in various samples, which can be adapted for its glucuronide metabolite. researchgate.netwjbphs.com These methods often utilize a C18 or octadecylsilane (B103800) (ODS) column for separation. researchgate.netresearchgate.net

A common approach involves using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. oup.comwjbphs.com For instance, one method employs a mobile phase of acetonitrile and a triethanolamine (B1662121) solution (5 mM, pH 3.5) in a 45:55 (v/v) ratio. researchgate.net Another validated method uses a mixture of acetonitrile and 0.1% formic acid (60:40 v/v). amazonaws.com The flow rate is typically maintained around 1.0 to 2.0 mL/min. researchgate.netwjbphs.com Detection is commonly performed using a UV detector at wavelengths ranging from 220 nm to 285 nm. oup.comresearchgate.netamazonaws.com

For the analysis of oxaprozin and its metabolites in plasma, sample preparation often includes extraction procedures to separate the compounds from plasma components. researchgate.net The linearity of these HPLC methods is generally observed over a specific concentration range, with high correlation coefficients, indicating good quantitative capability. researchgate.netamazonaws.com

Table 1: Examples of HPLC Methods for Oxaprozin Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | ODS analytical column researchgate.net | Hemochrom C18 (150 x 4.6 mm) amazonaws.com | YWG-C18 (15 cm x 4.6 mm, 10 μm) wjbphs.com |

| Mobile Phase | Acetonitrile:Triethanolamine solution (5 mM, pH 3.5) (45:55 v/v) researchgate.net | Acetonitrile:0.1% Formic acid (60:40 v/v) amazonaws.com | Methanol:Water (75:25) wjbphs.com |

| Flow Rate | 2.0 mL/min researchgate.net | Not Specified | 1.0 mL/min wjbphs.com |

| Detection | UV at 254 nm researchgate.net | PDA at 220 nm amazonaws.com | UV at 254 nm wjbphs.com |

| Linearity Range | 160 to 240 μg/mL researchgate.net | 1-5% concentration amazonaws.com | Not Specified |

| LOD | 14.26 μg/mL researchgate.net | Not Specified | Not Specified |

| LOQ | 41.21 μg/mL researchgate.net | Not Specified | Not Specified |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for the direct measurement of glucuronide metabolites, including oxaprozin glucuronide, in biological matrices. researchgate.net This technique is often considered the preferred confirmatory method in analytical toxicology. fda.gov LC-MS/MS allows for the direct quantification of glucuronides without the need for enzymatic hydrolysis, which is often required in older methods. researchgate.net

The methodology involves separating the analyte using liquid chromatography, followed by detection with a tandem mass spectrometer. nih.gov This provides high specificity and the ability to measure multiple analytes simultaneously. nih.gov For the analysis of glucuronide conjugates, a triple quadrupole LC-MS/MS system is commonly used. researchgate.net Sample preparation for LC-MS/MS analysis can involve solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. nih.govsigmaaldrich.com

In a typical LC-MS/MS setup for glucuronide analysis, a C18 column is used for separation with a gradient mobile phase consisting of an aqueous solution with an additive like formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent such as methanol or acetonitrile. nih.gov The mass spectrometer is operated in a specific mode, such as multiple reaction monitoring (MRM), to achieve high selectivity and sensitivity. researchgate.net While authentic standards for the glucuronide metabolite are ideal for quantification, semi-quantitative approaches using the parent drug's calibration curve can also be employed. researchgate.net

Thin-Layer Chromatography (TLC) Approaches

Thin-Layer Chromatography (TLC) provides a simpler and more rapid method for the analysis of oxaprozin and its degradation products. researchgate.net It is a preferred method for analyzing active components in pharmaceutical formulations. amazonaws.com For the analysis of oxaprozin, TLC is typically performed on silica (B1680970) gel plates. researchgate.netamazonaws.com

A suitable mobile phase for the separation of oxaprozin and its related compounds is a mixture of n-hexane, chloroform, and glacial acetic acid in a 4:1:1 (v/v/v) ratio. researchgate.net After development, the separated spots can be visualized under UV light. oup.com For quantitative analysis, densitometric scanning is performed at a specific wavelength, such as 286 nm. researchgate.net This method has been validated for linearity, accuracy, and precision. researchgate.net TLC is particularly useful for resolving the parent drug from its degradation products. researchgate.net

Spectroscopic Techniques for Identification and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.

Ultraviolet (UV) Spectrophotometry

Ultraviolet (UV) spectrophotometry is a straightforward and widely used technique for the determination of oxaprozin. wjbphs.comresearchgate.net While often coupled with HPLC for detection, it can also be used as a standalone method for quantification in bulk and pharmaceutical dosage forms. researchgate.net

For the determination of oxaprozin, the analysis is typically carried out in a solution of 0.1 N sodium hydroxide (B78521), where it exhibits a maximum absorbance (λmax) at 285 nm. researchgate.net The method demonstrates linearity over a concentration range of 2-20 μg/mL. researchgate.net The molar absorptivity has been reported to be 1.3082 × 10^4 L/mol·cm. researchgate.net Although its precision may be less than that of potentiometry, the relative deviation is generally below 1%. wjbphs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of metabolites, including this compound. scispace.com Both ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the chemical structure of the molecule. oup.comnih.gov

In studies of oxaprozin metabolism, proton NMR (¹H-NMR) has been used to identify hydroxylated metabolites in urine. oup.com The analysis of the aromatic region of the NMR spectrum can reveal characteristic splitting patterns, such as doublets of doublets, which are indicative of specific substitution patterns on the aromatic rings. oup.com For instance, para-substitution on the aromatic rings of oxaprozin metabolites has been identified using this technique. oup.com The structural profiles of oxaprozin prodrugs have also been characterized using NMR spectroscopy. nih.gov Quantitative ¹H-NMR (qHNMR) can also be employed for purity assessment and to determine the content of impurities in a sample. acs.org

Sample Preparation Strategies for Biological Matrices (e.g., plasma, urine, bile, tissue homogenates, in vitro media)

The analysis of this compound from biological matrices requires meticulous sample preparation to remove interfering substances and concentrate the analyte. The choice of method depends on the specific matrix and the analytical technique employed.

Plasma/Serum: For the analysis of oxaprozin and its metabolites in plasma or serum, liquid-liquid extraction (LLE) is a commonly used technique. scribd.com A typical LLE procedure involves adjusting the pH of the sample to 5 with a buffer, followed by extraction with an organic solvent like dichloromethane. oup.com The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for chromatographic analysis. scribd.comoup.com Protein precipitation is another potential method, although less selective than LLE.

Urine: Urine samples often contain high concentrations of this compound. researchgate.net Direct analysis of diluted urine may be possible with highly sensitive and selective methods like LC-MS/MS. However, sample preparation is often necessary. One approach involves enzymatic or chemical hydrolysis to cleave the glucuronide moiety, followed by extraction of the parent oxaprozin. typeset.ionih.gov For instance, base hydrolysis using sodium hydroxide can be employed to cleave the ester glucuronide of oxaprozin. oup.com Following hydrolysis, the pH is adjusted, and the sample is extracted using LLE, similar to plasma samples. oup.com To ensure the complete extraction of the acidic glucuronide metabolite itself, the sample pH should be acidified (e.g., with HCl) to protonate the glucuronic acid moiety (pKa ~3.1-3.2) before extraction. typeset.io

Bile: High concentrations of oxaprozin metabolites, primarily the ester glucuronide, are found in bile. researchgate.net Sample preparation strategies for bile would be similar to those for urine, involving dilution and potentially hydrolysis followed by extraction to isolate the analyte from the complex matrix.

In Vitro Media: For samples from in vitro metabolism studies, such as incubations with liver microsomes or hepatocytes, sample preparation often involves stopping the enzymatic reaction, for example, by adding a cold organic solvent like acetonitrile. This is followed by centrifugation to pellet the proteins, and the supernatant containing the metabolites can be directly injected or further purified by LLE or solid-phase extraction (SPE).

Historically, many quantification methods for glucuronides involved an enzymatic (using β-glucuronidase) or chemical hydrolysis step to convert the glucuronide back to the parent aglycone prior to analysis. typeset.ioresearchgate.net However, modern techniques, particularly LC-MS/MS, allow for the direct measurement of the intact glucuronide, offering benefits such as faster sample preparation and improved accuracy, as hydrolysis can sometimes be incomplete. typeset.ioresearchgate.net

Validation Parameters for this compound Analytical Assays

Analytical method validation is crucial to ensure that the chosen method is reliable, reproducible, and suitable for its intended purpose. The key validation parameters for this compound assays are discussed below.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the analysis of oxaprozin, which is relevant for the indirect quantification of its glucuronide after hydrolysis, several linear ranges have been reported. These ranges vary depending on the specific method and the matrix being analyzed.

Table 1: Reported Linearity and Calibration Ranges for Oxaprozin Assays

| Analytical Method | Matrix/Formulation | Linearity Range | Correlation Coefficient (r²) | Reference(s) |

|---|---|---|---|---|

| HPLC-UV | Pharmaceutical Formulation | 160 - 240 µg/mL | 0.998 | researchgate.netwjbphs.com |

| RP-HPLC | API | 1 - 5% | 0.999 | researchgate.netamazonaws.com |

| HPLC | Plasma | 0.78 - 100 µg/mL | 0.9983 | wjbphs.com |

| HPLC-UV | Urine | 0.1 - 100 µg/mL | Not specified | oup.com |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. fda.gov

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Oxaprozin Assays

| Analytical Method | LOD | LOQ | Reference(s) |

|---|---|---|---|

| RP-HPLC | 14.26 µg/mL | 41.21 µg/mL | researchgate.netwjbphs.com |

| HPLC | 100 ng/mL | Not specified | scribd.com |

| HPLC | 54 ng/mL | Not specified | scribd.com |

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ui.ac.id It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the test results obtained by the method to the true value. ui.ac.id

Precision is typically evaluated at three levels:

Repeatability (Intra-assay precision): Assessed over a short period with the same analyst and equipment.

Intermediate precision (Inter-assay precision): Assessed within the same laboratory but on different days, with different analysts, or different equipment.

Reproducibility: Assessed between different laboratories.

For a validated RP-HPLC method for oxaprozin, the intra-day and inter-day precision were reported with %RSD values of 0.92% and 0.73%, respectively, indicating good precision. amazonaws.com

Accuracy is determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the assay is calculated. amazonaws.com Accuracy studies for oxaprozin have been performed by spiking samples at different concentration levels (e.g., 80%, 100%, and 120% of the standard concentration). researchgate.net A validated method for oxaprozin demonstrated high recovery and low relative standard deviation, confirming its suitability for routine quality control. researchgate.netwjbphs.com According to guidelines, for the lower limit of quantification (LLOQ), the precision should not exceed 20% and the accuracy should be within 80-120%. scribd.com

Pharmacokinetic Disposition in Experimental Models

Absorption Characteristics in Preclinical Systems

Oxaprozin (B1677843) glucuronide is not administered directly but is formed in the body following the administration and absorption of its parent compound, oxaprozin. The formation of oxaprozin glucuronide is therefore dependent on the absorption characteristics of oxaprozin. In preclinical studies involving beagle dogs and rhesus monkeys, orally administered radiolabeled oxaprozin was observed to be rapidly absorbed. psu.edu Following absorption, unchanged oxaprozin was found to be the principal drug-related substance circulating in the plasma. psu.edunih.gov

The primary sites of metabolism for oxaprozin are the liver, where it undergoes microsomal oxidation (approximately 65%) and glucuronic acid conjugation (approximately 35%). fda.govnih.govnih.govamazonaws.com This metabolic process, specifically the conjugation with glucuronic acid, leads to the formation of this compound. Therefore, the "absorption" phase of this compound is intrinsically linked to the rate and extent of the hepatic metabolism of the parent drug.

Distribution Profile of this compound in Animal Models

Studies in animal models provide insight into how this compound distributes throughout the body. In rhesus monkeys administered ¹⁴C-labeled oxaprozin, the resulting radiolabeled metabolites showed specific distribution patterns. Generally, concentrations of radioactivity in tissues were lower than those in plasma, and the decline of tissue concentrations mirrored the decline in plasma. psu.edu

Significantly high concentrations of radioactivity were detected in the bile and urine of the monkeys. psu.edu Analysis of these fluids revealed that the ester conjugate fraction, which primarily consists of this compound, was the most significant component quantitatively in both bile and urine. psu.edu This indicates that after its formation in the liver, this compound is extensively transported into bile and urine for eventual elimination. While the parent drug, oxaprozin, has been shown to penetrate synovial tissues, the major glucuronide metabolites have been evaluated in animal models and demonstrated no pharmacological activity. fda.govfda.govnih.gov

Table 1: Distribution of this compound in Rhesus Monkeys

| Fluid/Tissue | Relative Concentration of this compound |

|---|---|

| Bile | High; quantitatively the most important metabolite fraction. psu.edu |

| Urine | High; quantitatively the most important metabolite fraction. psu.edu |

| General Tissues | Generally lower than plasma concentrations. psu.edu |

Elimination Kinetics in Preclinical Species

The elimination of oxaprozin occurs slowly in preclinical species such as beagle dogs and rhesus monkeys. psu.edu The primary route of excretion for its metabolites, including this compound, differs between species. In beagle dogs, elimination occurs almost entirely via the fecal route, whereas the urinary route is predominant in rhesus monkeys. psu.edu In both species, the recovery of the administered radioactive dose from excreta was approximately 87%. psu.edu

In these animal models, about 90% of the radioactivity found in bile and urine was accounted for by identified compounds, with this compound being the main component of the ester conjugate fraction. psu.edu The elimination half-life of the parent drug is notably long, which influences the sustained formation and subsequent elimination of its glucuronide metabolite. nih.gov Biliary excretion is a pathway for the metabolites, with 65% of the dose eventually excreted in the urine and 35% in the feces as metabolites. iqb.esdrugbank.com Enterohepatic recycling of the parent drug, oxaprozin, is considered insignificant. amazonaws.comiqb.es

Table 2: Elimination Characteristics of Oxaprozin Metabolites in Preclinical Species

| Species | Primary Elimination Route | Total Recovery in Excreta | Key Metabolite |

|---|---|---|---|

| Beagle Dog | Fecal. psu.edu | ~87%. psu.edu | This compound. psu.edu |

| Rhesus Monkey | Urinary. psu.edu | ~87%. psu.edu | this compound. psu.edu |

Protein Binding of this compound

The parent drug, oxaprozin, is extensively bound (over 99%) to plasma proteins, primarily albumin. fda.govamazonaws.compfizermedical.com This high degree of binding can be saturated at therapeutic concentrations, which affects the amount of free drug available for metabolism into this compound. fda.govamazonaws.com

The metabolite, this compound, also interacts directly with serum albumin. Studies focusing on this interaction with human serum albumin (HSA) have detailed a multi-step process. nih.gov The initial step is the formation of a reversible complex between this compound and HSA. nih.gov This is followed by several reactions:

Acyl migration : The aglycone (oxaprozin) shifts its position on the glucuronic acid moiety. nih.gov

Hydrolysis : The glycosidic bond is broken, which is accelerated by the presence of albumin. nih.govnih.gov

Covalent binding : The oxaprozin aglycone forms a covalent bond with the albumin molecule. nih.govnih.gov

Further research has identified that these interactions occur at a specific site on the albumin molecule known as Sudlow's Site II, which is also referred to as the benzodiazepine (B76468) binding site. nih.govmdpi.com The binding and subsequent reactions are inhibited by other compounds known to bind at this same site. nih.gov Modification of a single tyrosine residue (Tyr-411) within this site significantly reduces the covalent binding of oxaprozin to HSA, suggesting this residue acts as a key nucleophile in the reaction. nih.gov

Pharmacokinetic Modeling of this compound in Experimental Systems

Pharmacokinetic modeling in experimental systems has primarily focused on the parent drug, oxaprozin, due to its role as the active agent and precursor to its metabolites. The disposition of ¹⁴C-oxaprozin following a single dose has been described using a two-compartment model with first-order elimination. nih.gov This model is crucial for understanding the kinetics of this compound because the parameters for the parent drug, particularly its clearance, directly determine the rate of metabolite formation.

The clearance of oxaprozin is almost entirely due to its biotransformation into metabolites like this compound. nih.gov Models have shown that with multiple doses, the clearance of total oxaprozin increases, which is linked to the saturation of plasma protein binding at higher concentrations. nih.govamazonaws.com This nonlinear kinetic behavior of the parent drug has a direct impact on the generation of its glucuronide metabolite. amazonaws.compfizermedical.com Pharmacokinetic models have been used to estimate the exposure to unbound oxaprozin in various populations, which in turn governs the substrate available for the glucuronidation pathway. pfizermedical.com

Molecular Interactions and Reactivity of Oxaprozin Glucuronide

Covalent Adduct Formation with Biological Macromolecules

The formation of covalent bonds between oxaprozin (B1677843) glucuronide and biological macromolecules is a critical aspect of its reactivity. This process involves the electrophilic acyl glucuronide reacting with nucleophilic residues on proteins and enzymes.

Covalent Binding to UDP-Glucuronosyltransferase Enzymes

While the covalent binding of oxaprozin glucuronide to plasma proteins like HSA is well-documented, the interaction with UDP-glucuronosyltransferase (UGT) enzymes is also a significant area of study for acyl glucuronides in general. UGTs are the enzymes responsible for the formation of glucuronides. researchgate.netnih.gov Reactive acyl glucuronide metabolites of NSAIDs can form covalent adducts with UGTs, potentially leading to their inactivation or altered function. nih.govnih.gov

For other NSAIDs like ketoprofen, it has been demonstrated that their acyl glucuronides form covalent adducts with UGTs. nih.govconnectedpapers.com This binding is often stereoselective and the reactivity correlates with the instability of the acyl glucuronide. nih.govnih.gov More labile acyl glucuronides tend to form a higher number of covalent adducts with UGT enzymes. nih.govnih.gov Although specific studies detailing the covalent binding of this compound to UGTs are less prevalent in the provided search results, the general reactivity of acyl glucuronides suggests that such interactions are plausible and warrant further investigation.

Chemical Reactivity of Acyl Glucuronide Isomers

The inherent chemical instability of the 1-O-acyl glucuronide of oxaprozin leads to several spontaneous reactions, including intramolecular acyl migration and hydrolysis.

Intramolecular Acyl Migration Mechanisms

This compound, initially formed as the 1-O-acyl isomer, can undergo intramolecular acyl migration. nih.govtandfonline.com This process involves the transfer of the oxaprozin acyl group from the C-1 position of the glucuronic acid moiety to the hydroxyl groups at the C-2, C-3, and C-4 positions. nih.govtandfonline.com This rearrangement results in the formation of various positional isomers of this compound. nih.govtandfonline.com This acyl migration is a key step that precedes the formation of irreversible covalent bonds with proteins. nih.gov The migration to less reactive isomers is a characteristic feature of acyl glucuronide degradation. escholarship.org

Hydrolysis and Rearrangement Kinetics

The hydrolysis and rearrangement (acyl migration) of this compound are significantly accelerated in the presence of plasma and, more specifically, human serum albumin. nih.gov The kinetics of these reactions are pH-dependent, although not all to the same degree. nih.gov The reactions can be viewed as competing transacylation processes: hydrolysis is the transfer of the acyl group to a hydroxyl ion, rearrangement is the transfer to a different hydroxyl group within the glucuronic acid molecule, and covalent binding is the transfer to a nucleophilic group on a protein like albumin. nih.gov

In the presence of HSA, the concentration of the isomeric esters of this compound and the covalently bonded drug initially increases. tandfonline.com Over time, however, these products are also hydrolyzed, leading to a continuous increase in the concentration of the parent drug, oxaprozin. tandfonline.com After approximately 8 hours under specific experimental conditions, a majority of the this compound is converted back to the aglycone, oxaprozin. tandfonline.com The isomeric esters formed through rearrangement are also effective substrates for the hydrolysis reaction. nih.gov

Table 2: Reactions of this compound in the Presence of Human Serum Albumin

| Reaction | Description | Key Factors |

|---|---|---|

| Acyl Migration | Intramolecular transfer of the oxaprozin acyl group from the C-1 to C-2, C-3, and C-4 positions of the glucuronic acid moiety. nih.govtandfonline.com | Accelerated by HSA. nih.gov |

| Hydrolysis | Cleavage of the glycosidic bond, releasing the parent drug, oxaprozin. nih.govtandfonline.com | Accelerated by HSA; pH-dependent. nih.gov |

| Covalent Binding | Transacylation of the oxaprozin moiety to nucleophilic residues on HSA, primarily tyrosine-411. nih.govnih.gov | Occurs at Site II; inhibited by Site II ligands. nih.govtandfonline.comnih.gov |

Transport Mechanisms of Oxaprozin Glucuronide

Role of Organic Anion Transporters (OATs and OATPs) in Uptake

The uptake of many drug glucuronides from the bloodstream into cells, particularly in the liver and kidneys, is mediated by members of the Organic Anion Transporter (OAT) and Organic Anion Transporting Polypeptide (OATP) families. frontiersin.orgwjgnet.comnih.gov These transporters, which belong to the Solute Carrier (SLC) superfamily, are crucial for the rate-limiting step in the elimination of a wide array of anionic drugs and their metabolites. wjgnet.comnih.gov

OATs and OATPs are expressed abundantly in the liver and kidneys, where they facilitate the uptake of various endogenous and exogenous compounds. wjgnet.com OATPs (e.g., OATP1B1, OATP1B3) are primarily located on the basolateral membrane of hepatocytes and are responsible for hepatic uptake, while OATs (e.g., OAT1, OAT3) are found on the basolateral membrane of renal proximal tubule cells, mediating renal secretion. frontiersin.orgnih.govnih.govmdpi.com Many glucuronide conjugates of NSAIDs are known substrates for these transporters. frontiersin.orgingentaconnect.com

While direct studies specifically identifying oxaprozin (B1677843) glucuronide as a substrate for OAT or OATP family members are not extensively detailed, the parent compound, oxaprozin, has been identified as an inhibitor of human OAT1 and OAT3. nih.gov This interaction suggests a potential affinity for these transporters that may extend to its glucuronidated metabolite. Given that glucuronidation generally increases the anionic character of a molecule, it is plausible that oxaprozin glucuronide interacts with these transporters, a common characteristic for acyl glucuronides of other NSAIDs. frontiersin.orghyphadiscovery.com

Table 1: Inhibition of Human Organic Anion Transporters (hOATs) by Oxaprozin

| Transporter | Compound | Activity |

|---|---|---|

| hOAT1 | Oxaprozin | Inhibitor |

| hOAT3 | Oxaprozin | Inhibitor |

Data sourced from a screening of clinical drug libraries against hOAT1 and hOAT3. nih.gov

Involvement of Efflux Transporters in Disposition

Once inside the cell, this compound must be exported either into bile for fecal elimination or back into the bloodstream for renal excretion. This efflux is handled by ATP-binding cassette (ABC) transporters. conicet.gov.arnih.gov

The Multidrug Resistance-Associated Proteins (MRPs), particularly MRP2 (ABCC2), MRP3 (ABCC3), and MRP4 (ABCC4), are well-established efflux transporters for a multitude of drug conjugates, including glucuronides. researchgate.netfrontiersin.orgnih.gov

MRP2 is primarily located on the apical (canalicular) membrane of hepatocytes and is instrumental in the biliary excretion of glucuronide conjugates. frontiersin.orgconicet.gov.ar

MRP3 is found on the basolateral membrane of hepatocytes and enterocytes, mediating efflux back into the sinusoidal blood or circulation. frontiersin.orgconicet.gov.arjst.go.jp It has a high structural similarity to MRP1 but generally shows a lower affinity for conjugates. nih.gov

MRP4 also participates in the basolateral and apical efflux of conjugated metabolites in the liver and kidneys. researchgate.net

Many NSAIDs and their glucuronides are known substrates and/or inhibitors of MRPs. researchgate.netjst.go.jp For instance, several NSAIDs have been shown to inhibit MRP3. jst.go.jp While specific studies detailing the transport of this compound by individual MRP isoforms are limited, its nature as an acyl glucuronide makes it a likely candidate for efflux via these pathways. researchgate.netnih.gov This transport is a critical step in its disposition, preventing intracellular accumulation. frontiersin.org

Breast Cancer Resistance Protein (BCRP or ABCG2) is another key ABC efflux transporter highly expressed on the apical membranes of the liver, intestine, and the endothelial cells of the blood-brain barrier. conicet.gov.arnih.govmdpi.com BCRP plays a significant role in extruding a wide range of substrates, including many glucuronide and sulfate (B86663) conjugates, into bile and the intestinal lumen. nih.govnih.gov It often works in concert with MRP2 to facilitate the efflux of metabolites from cells. nih.gov

The significance of BCRP in the transport of glucuronide conjugates has been demonstrated in various studies, where its inhibition or absence leads to decreased efflux of these metabolites. nih.govnih.gov Although substrates of BCRP include compounds structurally similar to this compound, such as other NSAID conjugates, direct evidence confirming this compound as a BCRP substrate is not prominently featured in available research. nih.govnih.gov

Cellular and Subcellular Transport Dynamics in In Vitro Systems

In vitro studies provide crucial insights into the behavior of drug metabolites. For this compound, much of the available in vitro research has focused on its chemical reactivity and interaction with proteins, particularly human serum albumin (HSA), which significantly influences its disposition. researchgate.netresearchgate.net

Acyl glucuronides are known to be reactive metabolites that can undergo hydrolysis back to the parent drug and intramolecular acyl migration. researchgate.net They can also covalently bind to proteins. researchgate.netresearchgate.net HSA has been shown to bind to glucuronide conjugates, which can decrease their free plasma concentrations and facilitate their stereoselective hydrolysis. researchgate.net

Competition binding assays have suggested that the glucuronidase-like activity of HSA on this compound occurs at Sudlow's site II, a major drug-binding site on the albumin molecule. researchgate.net This interaction highlights a key aspect of the metabolite's dynamics in a biological matrix, influencing its stability and effective concentration available for membrane transport.

Table 2: Summary of In Vitro Findings for this compound

| System | Finding | Implication | Reference(s) |

|---|---|---|---|

| Human Plasma / Albumin Solution | Oxaprozin-1-O-acyl glucuronide undergoes reactions (degradation/rearrangement). | Influences metabolite stability and potential for protein adduction. | researchgate.netescholarship.org |

| Human Serum Albumin (HSA) | HSA facilitates stereoselective hydrolysis of acyl glucuronides. | Affects the half-life and disposition of the metabolite. | researchgate.net |

Comparative Research on Oxaprozin Glucuronide

Interspecies Differences in Oxaprozin (B1677843) Glucuronide Formation and Disposition

The metabolism and elimination of oxaprozin, particularly the formation and disposition of its glucuronide conjugate, exhibit marked differences among various mammalian species. These variations are critical for the correct interpretation of preclinical data and its extrapolation to humans.

Studies comparing the disposition of oxaprozin in beagle dogs and rhesus monkeys have highlighted significant divergences. nih.gov Following administration of oxaprozin, both species absorb the drug rapidly. However, the primary route of excretion differs substantially. In beagle dogs, excretion is almost entirely via the fecal route, whereas in rhesus monkeys, the urinary route is predominant. nih.govpsu.edu Despite this difference, the total recovery of the administered dose was comparable in both species at approximately 87%. nih.gov

Table 1: Interspecies Comparison of Oxaprozin Disposition

| Species | Primary Excretion Route | Major Metabolite(s) | Extent of Glucuronidation | Potential for Enterohepatic Circulation |

|---|---|---|---|---|

| Dog | Fecal nih.govtandfonline.com | Oxaprozin Glucuronide tandfonline.com | Major pathway; almost exclusive metabolite tandfonline.com | Very High tandfonline.com |

| Rhesus Monkey | Urinary nih.govtandfonline.com | This compound, Phenolic Metabolites (free and conjugated) nih.gov | Major pathway nih.govtandfonline.com | Low tandfonline.com |

| Rat | Biliary (>70%), Urinary (~25%) tandfonline.com | Oxidative metabolites tandfonline.com | Negligible tandfonline.com | Low (for oxaprozin itself) tandfonline.com |

| Human | Urinary (~65%), Fecal (~35%) fda.govdrugbank.com | Oxidative Metabolites, this compound fda.govpfizer.com | Significant (~35% of metabolism) fda.govpfizer.comwikipedia.org | Very Low tandfonline.com |

The observed interspecies differences are rooted in fundamental physiological and biochemical variations. The primary mechanistic driver for the different excretion profiles between dogs and monkeys/humans is the pathway for clearing the this compound conjugate.

The extensive biliary excretion of this compound in dogs creates a high potential for enterohepatic circulation. tandfonline.com This process involves the hydrolysis of the glucuronide in the gut, which liberates the parent drug (oxaprozin) for reabsorption. psu.edu Such a mechanism has also been proposed for other NSAIDs like indomethacin. psu.edu This extensive recycling in the dog contrasts sharply with the situation in humans and monkeys, where the predominant urinary excretion of the glucuronide conjugate minimizes the potential for enterohepatic circulation. tandfonline.com

These differences in metabolic pathways are often attributed to variations in the activity and substrate specificity of UDP-glucuronosyltransferase (UGT) enzymes, the primary enzymes responsible for glucuronidation, across species. mdpi.comnih.gov General studies on drug glucuronidation have shown that while there can be good correlation in vitro between humans and laboratory animals, significant quantitative differences exist, necessitating caution when extrapolating pharmacokinetic data. nih.govresearchgate.net

Comparative Metabolic Profiles with Parent Oxaprozin

Oxaprozin is metabolized in the liver through two main pathways: microsomal oxidation and conjugation with glucuronic acid. fda.govresearchgate.net In humans, approximately 65% of an oxaprozin dose is metabolized via oxidation, while the remaining 35% undergoes direct glucuronidation to form oxaprozin acyl glucuronide. pfizer.comwikipedia.orgfda.govfda.gov

The parent compound, oxaprozin, is the pharmacologically active agent, exerting its anti-inflammatory effects by inhibiting prostaglandin (B15479496) synthesis. researchgate.netnih.gov In contrast, the major metabolites, including the ester and ether glucuronides, are considered to be without significant pharmacological activity. fda.govdrugbank.comfda.gov The primary role of conversion to this compound is to facilitate the elimination of the drug from the body. researchgate.netnih.gov This biotransformation increases the water solubility of the compound, which is a critical step for its excretion via urine or bile. nih.gov

Table 2: Comparison of Oxaprozin and this compound

| Compound | Pharmacological Activity | Metabolic Fate | Primary Role |

|---|---|---|---|

| Oxaprozin | Active (anti-inflammatory) researchgate.net | Undergoes oxidation (~65%) and glucuronidation (~35%) in humans pfizer.comwikipedia.org | Therapeutic agent |

| This compound | Inactive fda.govdrugbank.comfda.gov | Excreted in urine and/or bile; can undergo hydrolysis back to parent drug (enterohepatic circulation) psu.edutandfonline.com | Metabolite for elimination |

Comparison with Glucuronides of Other Carboxylic Acid Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound belongs to the class of 1-β-O-acyl glucuronides, a common type of metabolite for NSAIDs containing a carboxylic acid group. researchgate.net This class of metabolites is known for its chemical reactivity. Acyl glucuronides can undergo spontaneous chemical reactions, including intramolecular rearrangement (acyl migration) and hydrolysis back to the parent drug. nih.gov

A significant characteristic of many NSAID acyl glucuronides is their ability to form covalent adducts with proteins, which has been implicated in idiosyncratic drug toxicity. researchgate.netnih.gov this compound shares these reactive properties. It has been shown to react with human serum albumin, leading to hydrolysis, rearrangement, and covalent binding of oxaprozin to the albumin molecule. nih.govscispace.com These reactions are thought to occur at the same binding site on albumin that binds other ligands, such as benzodiazepines. nih.gov Similar reactivity has been noted for the acyl glucuronides of other NSAIDs, including diclofenac (B195802), ibuprofen, and zomepirac. researchgate.netnih.gov

However, the biological significance of this covalent binding may vary between drugs. In the case of oxaprozin, the reaction is almost completely inhibited by low concentrations of the parent drug, suggesting a limited potential for this to be a significant in vivo event. nih.gov Species differences in the glucuronidation kinetics and disposition of other NSAIDs, such as diclofenac and ibuprofen, have also been well-documented, highlighting that the metabolic fate of each NSAID and its glucuronide conjugate is unique. mdpi.comnih.gov

Table 3: Comparative Properties of NSAID Acyl Glucuronides

| NSAID | Glucuronide Type | Known Reactivity | Noted Species Differences in Metabolism/Disposition |

|---|---|---|---|

| Oxaprozin | Acyl Glucuronide | Acyl migration, hydrolysis, covalent binding to albumin nih.gov | Major differences in excretion route (fecal in dog vs. urinary in monkey/human) and enterohepatic circulation nih.govtandfonline.com |

| Diclofenac | Acyl Glucuronide | Associated with hepatotoxicity; covalent adduct formation mdpi.comresearchgate.netnih.gov | Metabolic rate in rat liver microsomes is significantly lower than in human, monkey, or dog microsomes mdpi.com |

| Ibuprofen | Acyl Glucuronide | Associated with hepatotoxicity researchgate.net | Kinetics of glucuronidation differ between human and rodent liver microsomes nih.gov |

| Indomethacin | Acyl Glucuronide | Undergoes enterohepatic circulation psu.edu | High potential for enterohepatic circulation in dogs, much lower in humans tandfonline.com |

Advanced Research Approaches and Future Directions

Computational Chemistry and Molecular Modeling of Oxaprozin (B1677843) Glucuronide

Computational chemistry and molecular modeling have emerged as indispensable tools in modern drug discovery and development, offering insights into the behavior of drug metabolites at a molecular level. For oxaprozin glucuronide, these approaches provide a framework for understanding its reactivity, interactions with biological macromolecules, and potential for toxicity.

Oxaprozin is metabolized in the liver through both oxidation (65%) and glucuronic acid conjugation (35%), leading to the formation of ester and ether glucuronides. fda.govfda.govwikipedia.orgfda.gov The ester, an acyl glucuronide, is of particular interest due to its inherent chemical reactivity. tandfonline.com In silico methods are crucial for predicting the reactivity of such metabolites, which can be challenging to synthesize and isolate.

The reactivity of oxaprozin-1-O-acyl glucuronide involves three main pH-dependent reactions: hydrolysis back to the parent drug (oxaprozin), rearrangement via intramolecular acyl migration to form isomeric esters, and covalent binding to nucleophilic groups on proteins like human serum albumin (HSA). nih.gov These reactions can be conceptualized as transacylations to a hydroxyl ion, a different hydroxyl group on the glucuronic acid moiety, or a nucleophilic group on a protein, respectively. nih.gov Studies have shown that for oxaprozin, the 1-O-acyl glucuronide isomer is the primary contributor to covalent binding with proteins. escholarship.org

Completely in silico models have been developed to predict the reactivity of acyl glucuronides, bypassing the need for extensive kinetic experiments. nih.gov These models can correlate the degradation half-life of the acyl glucuronide with the predicted ¹³C NMR chemical shift of the carbonyl carbon, along with steric descriptors. nih.gov Such approaches allow for the rapid ranking of potential drug candidates based on the predicted reactivity of their glucuronide metabolites, guiding molecular design at the earliest stages of drug discovery. nih.gov The structure-activity relationships for acyl glucuronide instability are influenced by both the steric and electronic properties of the aglycone. researchgate.net The interaction with albumin is significant, as it greatly accelerates the hydrolysis and rearrangement of this compound. nih.govresearchgate.net

Table 1: In Silico and In Vitro Reactivity Profile of Oxaprozin Acyl Glucuronide

| Reaction Type | Description | Key Factors | Relevant Findings | Citations |

|---|---|---|---|---|

| Hydrolysis | Cleavage of the ester bond, regenerating the parent drug, oxaprozin. | pH, presence of human serum albumin (HSA). | Reaction is greatly accelerated by plasma and HSA. | nih.gov |

| Acyl Migration | Intramolecular rearrangement to form various positional isomers of the glucuronide. | pH, presence of HSA. | Isomeric esters are also substrates for hydrolysis. | nih.gov |

| Covalent Binding | Transacylation reaction with nucleophilic residues on proteins, primarily albumin. | pH, presence of HSA, concentration of oxaprozin. | The 1-O-acyl isomer is the main contributor to covalent binding. The reaction is inhibited by low concentrations of the parent drug. | nih.govescholarship.org |

| In Silico Prediction | Computational models to forecast reactivity without kinetic studies. | Steric and electronic properties of the aglycone, predicted 13C NMR shifts. | Allows for early-stage risk assessment of new chemical entities. | nih.govresearchgate.net |

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in published literature, this computational technique is vital for visualizing and understanding its interactions with biological targets. Docking simulations can predict the binding orientation and affinity of a ligand (this compound) within the active site of an enzyme or a transporter protein.

The most critical interaction for this compound is with human serum albumin (HSA). nih.gov Studies suggest that the reactions between this compound and albumin occur at a common site that shares features with the indole (B1671886) or benzodiazepine (B76468) binding site on HSA. nih.gov Molecular docking could be employed to build a detailed model of this interaction, potentially identifying the key amino acid residues involved in binding and catalysis. For instance, docking simulations on the HSA:aspirin complex have suggested that residues like Lys199, His242, and Arg257 contribute to the pseudo-esterase activity of albumin. nih.gov A similar approach for this compound could explain the observation that compounds such as naproxen (B1676952) and decanoic acid inhibit its reactions with albumin, likely by competing for the same binding site. nih.gov

Furthermore, molecular docking can be applied to study interactions with UDP-glucuronosyltransferases (UGTs), the enzymes responsible for its formation, and with transporters that mediate its distribution and elimination. While oxaprozin itself has been docked with targets like human peroxiredoxin 5, extending these studies to its glucuronide metabolite would provide a more complete picture of its biological fate. researchgate.netresearchgate.net

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Elucidating this compound Fate

Omics technologies offer a system-wide view of biological processes and are increasingly applied to understand the fate of drug metabolites.

Metabolomics , the large-scale study of small molecules, is perfectly suited for characterizing the full spectrum of drug metabolites. Advanced analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS), are used to identify and quantify metabolites like this compound in various biological samples (e.g., plasma, urine, feces). nih.govmdpi.com The Human Metabolome Database (HMDB) lists ester and ether glucuronides as the major conjugated metabolites of oxaprozin. nih.gov Metabolomics can differentiate between the various isomers of this compound formed via acyl migration, which may have different reactivity and clearance profiles.

Proteomics , the study of the entire set of proteins, is particularly valuable for investigating the consequences of reactive metabolite formation. The covalent binding of oxaprozin acyl glucuronide to plasma proteins, especially albumin, is a key event that can be explored using proteomics. nih.gov By using mass spectrometry-based proteomic workflows, it is possible to identify the precise protein targets of the reactive glucuronide and map the specific amino acid residues that have been modified. This provides direct evidence of a drug-protein adduct and offers mechanistic insight into potential toxicity pathways.

Q & A

Q. What are the primary metabolic pathways of oxaprozin glucuronide in humans, and how do they influence experimental design?

Oxaprozin undergoes glucuronic acid conjugation (35% of metabolism) to form ester and ether glucuronides, which are pharmacologically inactive . To study these pathways, researchers should prioritize:

- In vitro assays using human liver microsomes (HLMs) to quantify UGT isoform contributions.

- Urinary metabolite profiling with β-glucuronidase hydrolysis followed by LC-MS/MS to differentiate free and conjugated forms .

- Stability testing under physiological pH (7.4) to assess acyl migration, a common issue with acyl glucuronides .

Q. How can researchers distinguish this compound from its isomers in biological samples?

Acyl migration generates positional isomers (2-, 3-, and 4-O-glucuronides), complicating quantification. Key strategies include:

- Chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) to resolve isomers .

- NMR spectroscopy to confirm structural differences via glucuronic acid proton signals .

- Time-course studies to monitor isomerization rates in plasma and urine .

Advanced Research Questions

Q. What experimental approaches address the covalent binding of this compound to human serum albumin (HSA)?

this compound forms a reversible complex with HSA, followed by covalent adduction via Tyr-411 in Sudlow Site II . To investigate:

Q. How do drug-drug interactions (DDIs) involving this compound affect metabolic studies?

Oxaprozin inhibits UGT-mediated glucuronidation of other drugs (e.g., dotinurad) but exhibits low clinical DDI risk due to multi-UGT involvement . Researchers should:

- Perform competitive inhibition assays in HLMs with oxaprozin (1–100 µM) to calculate IC₅₀ values.

- Validate findings using clinical DDI studies measuring AUC ratios (e.g., oxaprozin increased dotinurad AUC by 1.165x) .

- Model interindividual variability via population pharmacokinetics incorporating UGT polymorphisms .

Q. What methodological challenges arise in quantifying this compound in complex matrices?

Challenges include low plasma metabolite concentrations (<5% of parent drug) and hydrolysis during sample preparation . Solutions involve:

- Stabilization protocols : Add phenylmethylsulfonyl fluoride (PMSF) to inhibit esterases and store samples at -80°C .

- Direct quantification : Use LC-MS/MS with deuterated internal standards (e.g., oxaprozin-d₃ glucuronide) to avoid hydrolysis .

- Recovery validation : Spike-and-recovery experiments in urine/plasma to ensure >90% accuracy .

Data Contradictions and Resolution

Q. Why do in vitro and in vivo studies show discrepancies in this compound’s reactivity?

In vitro models often overestimate covalent binding due to:

- Unphysiological conditions : Prolonged incubation times (e.g., 24–48 hr) vs. rapid renal clearance in vivo .

- Albumin source differences : Commercial HSA may lack post-translational modifications affecting binding .

- Resolution: Compare ex vivo human plasma with in vitro data to bridge translational gaps .

Q. How can researchers reconcile conflicting evidence on this compound’s immunogenicity?

While acyl glucuronides are linked to hypersensitivity, oxaprozin’s adducts show limited immunogenicity in animal models . To resolve:

- Screen for anti-adduct antibodies in patient sera using ELISA.

- Conduct lymphocyte activation tests to assess T-cell responses .

- Correlate findings with clinical reports of oxaprozin-induced adverse events .

Methodological Best Practices

Q. What analytical techniques are optimal for studying this compound’s pharmacokinetics?

- UHPLC-MS/MS : Achieve LOQs <1 ng/mL using a C18 column and negative-ion electrospray .

- β-Glucuronidase optimization : Use 50 kU/mL enzyme in ammonium acetate (pH 5.0, 37°C, 16 hr) for complete hydrolysis .

- Pharmacokinetic modeling : Non-compartmental analysis for AUC₀–∞ and CL/F, adjusted for creatinine clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.